N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-[1,1'-biphenyl]-4-carboxamide
Description
This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a [1,1'-biphenyl]-4-carboxamide group and at the 5-position with a sulfanyl-linked carbamoyl methyl moiety bearing a 2-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the biphenyl system contributes to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N4O2S2/c25-24(26,27)18-8-4-5-9-19(18)28-20(32)14-34-23-31-30-22(35-23)29-21(33)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2,(H,28,32)(H,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSOYPIZGATPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in the compound undergoes oxidation to form sulfonyl (-SO₂-) derivatives. This reaction is critical for modulating electronic properties and enhancing metabolic stability.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Hydrogen peroxide | 20–30% H₂O₂, 40–60°C, 6–8 hrs | Sulfonyl derivative with improved solubility and target affinity |
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Mechanism : The sulfanyl group is oxidized via electrophilic attack, forming sulfoxide intermediates before reaching the sulfonyl stage.
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Impact : Oxidation increases polarity, potentially improving water solubility and altering binding interactions with biological targets.
Reduction Reactions
The trifluoromethyl (-CF₃) and carboxamide groups remain stable under reductive conditions, while the thiadiazole ring may undergo partial reduction.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Sodium borohydride | Ethanol, 25°C, 2–4 hrs | Reduced thiadiazole intermediates (observed in analogues) |
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Selectivity : The thiadiazole ring’s electron-deficient nature makes it susceptible to reduction, though full ring opening is rare.
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Applications : Partial reduction aids in probing structure-activity relationships (SAR) for medicinal chemistry.
Hydrolysis Reactions
The carboxamide and thiadiazole moieties participate in hydrolysis under acidic/basic conditions:
| Conditions | Reagent | Product | Reference |
|---|---|---|---|
| 1M HCl, reflux, 12 hrs | HCl | Thiadiazole-2-thiol and biphenyl-4-carboxylic acid | |
| 1M NaOH, 60°C, 8 hrs | NaOH | Cleavage of carboxamide to free amine |
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Acidic Hydrolysis : Breaks the thiadiazole-thioether bond, yielding thiol and carboxylic acid derivatives.
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Basic Hydrolysis : Targets the carboxamide group, releasing amines for further functionalization.
Nucleophilic Substitution
The thiadiazole ring’s sulfur and nitrogen atoms facilitate nucleophilic substitutions, enabling structural diversification:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Alkyl amines | DMF, 80°C, 12 hrs | Alkylamino-thiadiazole derivatives | |
| Thiols | EtOH, 60°C, 6 hrs | Disulfide-linked conjugates |
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SAR Insights : Substitutions at the thiadiazole C-5 position (e.g., with electron-withdrawing groups) enhance cytotoxic activity in analogues .
Comparative Reactivity of Structural Analogues
Mechanistic Insights
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Thiadiazole Ring : Participates in hydrogen bonding with biological targets (e.g., tubulin’s Tyr253 and Thr315) .
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Trifluoromethyl Group : Enhances lipophilicity and stabilizes interactions with hydrophobic protein pockets.
This reactivity profile underscores the compound’s versatility in drug discovery, particularly in oncology and antimicrobial research. Further studies should explore catalytic asymmetric synthesis and in vivo metabolic pathways.
Scientific Research Applications
N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. The uniqueness of this compound lies in its combination of a biphenyl structure with a trifluoromethyl-substituted thiadiazole moiety, which enhances its lipophilicity and biological activity compared to similar compounds that do not incorporate both structural elements. The compound's unique structure makes it a potential candidate for antimicrobial drug development. Researchers have explored its pharmacological properties, aiming to develop novel drugs for various medical conditions.
Scientific Research Applications
Thiadiazole derivatives, including N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide, have a wide range of scientific research applications:
- Chemistry These compounds are used as building blocks in the synthesis of more complex organic molecules and as reagents in various organic reactions.
- Medicine They are being investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
- Industry They can be used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Reactions
N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various types of chemical reactions:
- Oxidation The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction The nitro group (if present in derivatives) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
- Substitution The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.
Thiadiazole derivatives have garnered attention for their potential biological activities, particularly in anticancer research. The presence of a chloro group and a trifluoromethyl group enhances its lipophilicity and potential bioactivity.
Mechanism of Action
The mechanism by which N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-[1,1’-biphenyl]-4-carboxamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the thiadiazole ring can participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
Table 1: Structural and Functional Group Comparisons
Role of the Sulfanyl Linker
The sulfanyl (-S-) group in the target compound connects the thiadiazole core to the carbamoyl methyl moiety.
Trifluoromethyl Substitution Effects
- Positional Influence : The target compound’s 2-(trifluoromethyl)phenyl group (meta substitution) may induce steric hindrance compared to para-substituted analogs (e.g., ), which optimize electron withdrawal without steric clashes .
- Bioavailability : Trifluoromethyl groups generally enhance membrane permeability and metabolic stability across analogs, as seen in ’s biphenyl-trifluoromethyl derivative .
Biphenyl vs. Other Aromatic Systems
- Biphenyl-4-carboxamide (Target Compound): Offers extended π-system for hydrophobic interactions, critical for binding to flat enzymatic pockets.
- Naphthalene-2-carboxamide (): Provides a larger aromatic surface but may reduce solubility due to increased hydrophobicity .
- Benzodioxole-5-carboxamide (): Introduces oxygen atoms for hydrogen bonding, improving water solubility but reducing lipophilicity .
Biological Activity
N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-[1,1'-biphenyl]-4-carboxamide is a complex organic compound belonging to the class of thiadiazole derivatives. Its unique structural features—including a trifluoromethyl group and a biphenyl moiety—enhance its biological activity, making it a promising candidate for various therapeutic applications. This article reviews the biological activities associated with this compound, including antimicrobial, anticancer, and anti-inflammatory properties.
Structural Characteristics
The compound's structure is characterized by:
- Thiadiazole Ring : This five-membered ring contributes to the compound's biological activity through its ability to participate in hydrogen bonding and π-π interactions.
- Trifluoromethyl Group : Enhances lipophilicity and binding affinity to biological targets.
- Biphenyl Moiety : Provides additional stability and may influence the compound's interaction with enzymes or receptors.
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Studies indicate that it exhibits inhibitory effects against various bacterial strains, including:
- Staphylococcus epidermidis
- Alpha Streptococcus haemolyticus
The mechanism of action likely involves interference with bacterial protein synthesis or cell wall integrity .
Anticancer Properties
Research has indicated that thiadiazole derivatives possess anticancer properties. For instance:
- In vitro Studies : The compound demonstrated antiproliferative activity against several cancer cell lines, including breast carcinoma (T47D) and colon carcinoma (HT-29). The IC50 values for these activities were reported to be in the low micromolar range .
Table 1: Anticancer Activity Overview
| Cell Line | IC50 (μM) | Activity Type |
|---|---|---|
| T47D (Breast Carcinoma) | 1.16 | Antiproliferative |
| HT-29 (Colon Carcinoma) | 7.4 | Antiproliferative |
| K562 (Leukemia) | 7.4 | Selective Activity |
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. In vitro assays suggest that it can inhibit pro-inflammatory cytokines and may modulate pathways involved in inflammation .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity while the thiadiazole ring facilitates hydrogen bonding with target sites .
Potential Targets
- Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptors : It may modulate receptor activity related to inflammation and cancer proliferation.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various thiadiazole derivatives, including the compound . Results indicated significant inhibition of bacterial growth at concentrations ranging from 10–100 μg/mL .
Study 2: Cancer Cell Line Testing
In another investigation focusing on anticancer activity, this compound showed selective cytotoxicity against cancer cells while sparing normal cells. The study utilized MTT assays to determine cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
